molecular formula C8H8N2O3 B1330845 6-Acetamidonicotinic acid CAS No. 21550-48-1

6-Acetamidonicotinic acid

Cat. No. B1330845
CAS RN: 21550-48-1
M. Wt: 180.16 g/mol
InChI Key: RXSLHYTZMIUANX-UHFFFAOYSA-N
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Description

6-Acetamidonicotinic acid is a chemical compound that is related to other nicotinic acid derivatives. While the provided papers do not directly discuss 6-acetamidonicotinic acid, they do provide insights into related compounds and their chemical behavior. For instance, the spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid suggests that nicotinic acid derivatives can be analyzed using specific wavelengths in a spectrophotometric method . This could imply that similar methods might be applicable for the analysis of 6-acetamidonicotinic acid.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 6-acetamidonicotinic acid might be synthesized. For example, the synthesis of 6-acetamido-1-tetralone involves a multi-step process starting from 3-benzoylpropionic acid and includes nitration, reduction, acylation, carbonyl reduction, and cyclization . Although this synthesis is for a different compound, the methods used could potentially be adapted for the synthesis of 6-acetamidonicotinic acid, considering the structural similarities between nicotinic acid derivatives.

Molecular Structure Analysis

The molecular structure of 6-acetamidonicotinic acid can be inferred to some extent from the structures of related compounds. The synthesis of 3-methyl-4-cyano-3-butenoic acid amides and their cyclization into 6-amino-2-pyridones indicates that the pyridone ring is a common structural motif in these molecules . This information could be relevant when considering the molecular structure of 6-acetamidonicotinic acid, which likely contains a pyridine ring as well.

Chemical Reactions Analysis

Chemical reactions involving nicotinic acid derivatives can be complex and diverse. The paper discussing the synthesis of 3-methyl-4-cyano-3-butenoic acid amides shows that these compounds can undergo cyclization reactions to form pyridone rings . This suggests that 6-acetamidonicotinic acid may also participate in similar cyclization reactions or other chemical transformations typical of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-acetamidonicotinic acid are not directly discussed in the provided papers. However, the spectrophotometric determination of acetamiprid and 6-chloronicotinic acid provides some insight into the analytical properties of nicotinic acid derivatives, such as their absorbance at specific wavelengths and detection limits . These properties are important for the identification and quantification of these compounds in various matrices.

Scientific Research Applications

Electrochemical Analysis

6-Acetamidonicotinic acid, as a derivative of nicotinic acid, finds applications in electrochemical studies. For instance, it is relevant in the electrochemical study of various pharmaceutical compounds. An example is the electrochemical analysis of paracetamol, where modified screen-printed electrodes are used for quantitative analysis, benefiting from enhanced electron transfer properties (Fanjul-Bolado et al., 2009).

Photocatalytic Degradation

Research into the photocatalytic degradation of certain insecticides, such as acetamiprid, involves the use of compounds like 6-acetamidonicotinic acid. Studies have shown that during the degradation process, intermediates such as 6-chloronicotinic acid are formed, illustrating the compound's utility in understanding and optimizing degradation pathways (Guzsvány et al., 1997).

Insecticide Metabolism

In the field of entomology and toxicology, 6-acetamidonicotinic acid plays a role in studying the metabolism of insecticides in bees. It's a metabolite in the in vivo metabolism of acetamiprid in honeybees, and its detection helps in understanding the distribution and persistence of such compounds in various biological compartments (Brunet et al., 2005).

Analytical Chemistry

In analytical chemistry, 6-acetamidonicotinic acid is used in methods developed for the determination of certain compounds in environmental samples, such as the simultaneous determination of acetamiprid and its main metabolite 6-chloronicotinic acid (Subhani et al., 2020).

Neurotoxicity Studies

It is also relevant in the study of neurotoxic effects of insecticides. For instance, the effects of neonicotinoid insecticides on mammalian neurons have been studied, and compounds structurally similar to 6-acetamidonicotinic acid play a role in these investigations (Kimura‐Kuroda et al., 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of nicotinic acid, such as 6-acetamidonicotinic acid, are explored for their potential therapeutic properties. Research into vasorelaxation and antioxidation properties of thionicotinic acid derivatives, closely related to nicotinic acid derivatives, demonstrates the compound's relevance in developing new therapeutic agents (Prachayasittikul et al., 2010).

properties

IUPAC Name

6-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSLHYTZMIUANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329364
Record name 6-Acetamidonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetamidonicotinic acid

CAS RN

21550-48-1
Record name 6-Acetamidonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Acetylamino)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-aminonicotinic acid 5.00 g (36.5 mmol) and acetic anhydride 3.80mL (40.2 mmol) in pyridine 30 mL was stirred at 140° C. for 24 hours. To the reaction mixture was added ethyl acetate and acidified with diluted HCl solution to pH 2. The organic layer was washed with water and brine, dried over MgSO4, filtrated and the solvent was evaporated. The residue was washed with diisopropyl ether to give the title compound 1.70 g as off-white solid. Yield 26%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Dey, AK Mukherjee - jcreview.com
… of I, nicotinic acid (NICOAC02) [44] and a few other nicotinic acid derivatives retrieved from the CSD such as 6(dimethoxymethyl)nicotinic acid (TIZSUR) [6], 6-acetamidonicotinic acid (…
Number of citations: 0 www.jcreview.com
N Nagata, K Furuya, N Oguro, D Nishiyama… - …, 2014 - Wiley Online Library
… The N-Boc-deprotected tetrahydroquinoline in DMF (100 mL) was added to the mixture of 6-acetamidonicotinic acid (29 g, 163 mmol), WSCD⋅HCl (31 g, 163 mmol), 1-…

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